molecular formula C10H12BrN B1437033 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 848185-12-6

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1437033
CAS RN: 848185-12-6
M. Wt: 226.11 g/mol
InChI Key: ROFNCPGXJWHJIZ-UHFFFAOYSA-N
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Description

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12BrN . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular structure of 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is represented by the InChI code InChI=1S/C10H12BrN/c1-7-4-8-2-3-10 (11)5-9 (8)6-12-7 and the SMILES string CC1CC2=C (CN1)C=C (C=C2)Br .


Physical And Chemical Properties Analysis

The molecular weight of 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is 226.11 g/mol . It has a topological polar surface area of 12 Ų . The compound is insoluble in water .

Scientific Research Applications

Pharmaceutical Intermediate

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is utilized as a pharmaceutical intermediate. This implies it is a precursor in the synthesis of more complex pharmaceutical compounds. Its role in drug development is crucial as it can be transformed into various pharmacologically active agents .

Biological Activity Against Infective Pathogens

The compound is part of the 1,2,3,4-tetrahydroisoquinoline class, which exhibits diverse biological activities against various infective pathogens. This includes potential applications in developing treatments for bacterial, viral, or fungal infections .

Neurodegenerative Disorders

Similarly, this class of compounds has shown promise in treating neurodegenerative disorders. Research indicates that derivatives of 1,2,3,4-tetrahydroisoquinoline could be used in creating therapies for diseases like Parkinson’s and Alzheimer’s .

Multicomponent Reactions

The compound is involved in multicomponent reactions for C(1)-functionalization. These reactions are significant in organic chemistry for creating complex molecules with high efficiency and selectivity .

Incompatible with Oxidizing Agents

In terms of handling and storage, 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline should be kept in a cool, dry place in a tightly closed container and is incompatible with oxidizing agents .

Safety and Hazards

The safety information available indicates that 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is classified under Acute Tox. 4 Oral hazard classification . It is recommended to be stored in a cool, dry place in a tightly closed container .

properties

IUPAC Name

7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-3,5,7,12H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFNCPGXJWHJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658764
Record name 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

848185-12-6
Record name 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Iodotrimethylsilane (0.982 mL, 0.00690 mol, Aldrich, Cat. No. 195529) was added to a solution of methyl 7-bromo-3-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (490 mg, 0.0017 mol) in methylene chloride (10 mL) and the reaction was stirred at 50° C. for 2 h. The reaction was cooled to r.t. and anhydrous methanol (2 mL) was added. The reaction mixture was stirred for additional 5 min, and the volatiles were removed under reduced pressure. The residue was treated with diethyl ether and filtered. The solid was washed with ether, dried under vacuum to provide the desired compound which was directly used in the next step reaction without further purification. LCMS (M+H)+: m/z=226.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 7-bromo-3-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Quantity
490 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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